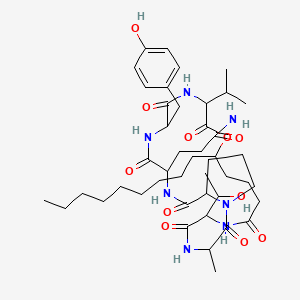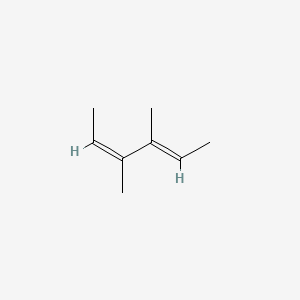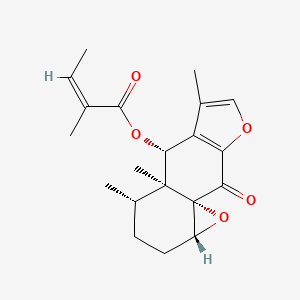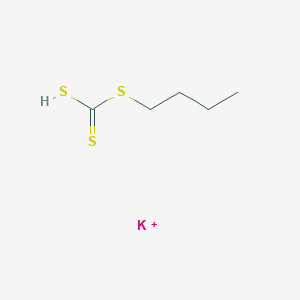
Potassium;butylsulfanylmethanedithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;butylsulfanylmethanedithioic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a potassium ion and a butylsulfanylmethanedithioic acid moiety, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium;butylsulfanylmethanedithioic acid typically involves the reaction of butylsulfanylmethanedithioic acid with a potassium base. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium;butylsulfanylmethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Potassium;butylsulfanylmethanedithioic acid has a wide range of applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which potassium;butylsulfanylmethanedithioic acid exerts its effects involves the interaction of the butylsulfanylmethanedithioic acid moiety with molecular targets. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and proteins that interact with sulfur-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Potassium ethylxanthate: Similar in structure but with an ethyl group instead of a butyl group.
Potassium isopropylxanthate: Contains an isopropyl group, offering different reactivity and properties.
Potassium butylxanthate: Similar but lacks the sulfanylmethanedithioic acid moiety.
Uniqueness: Potassium;butylsulfanylmethanedithioic acid is unique due to the presence of the butylsulfanylmethanedithioic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
928-48-3 |
|---|---|
Molekularformel |
C5H10KS3+ |
Molekulargewicht |
205.4 g/mol |
IUPAC-Name |
potassium;butylsulfanylmethanedithioic acid |
InChI |
InChI=1S/C5H10S3.K/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1 |
InChI-Schlüssel |
QSJOCCSZZLNGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=S)S.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


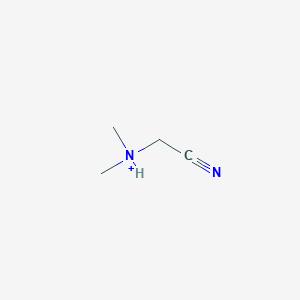


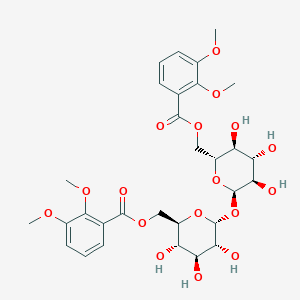
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)

![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
